6-O-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid
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Overview
Description
6-O-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid is a heterocyclic compound that features an imidazo[2,1-B]thiazole core with a carboxylic acid group at the 3-position and a tolyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-O-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid typically involves the reaction of 2-aminothiazoles with halo carbonyl compounds. One common method includes the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid, followed by a series of steps involving N-deprotection, oxidative aminocarbonylation, and intramolecular cyclization .
Industrial Production Methods: A modern industrial method for synthesizing this compound involves a three-reactor multistage system with continuous flow, which eliminates the need for isolating intermediate compounds. This method enhances efficiency and scalability for industrial production .
Chemical Reactions Analysis
Types of Reactions: 6-O-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-5 and C-2 positions of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
6-O-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism by which 6-O-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exhibiting therapeutic potential .
Comparison with Similar Compounds
Imidazo[2,1-B]thiazole Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their properties and applications.
Thiazole Derivatives: Compounds with a thiazole ring exhibit similar chemical behavior but may have different biological activities.
Uniqueness: 6-O-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tolyl group at the 6-position and carboxylic acid group at the 3-position make it a versatile compound for various applications .
Properties
Molecular Formula |
C13H10N2O2S |
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Molecular Weight |
258.30 g/mol |
IUPAC Name |
6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid |
InChI |
InChI=1S/C13H10N2O2S/c1-8-4-2-3-5-9(8)10-6-15-11(12(16)17)7-18-13(15)14-10/h2-7H,1H3,(H,16,17) |
InChI Key |
CXVYKFKDMPPSOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CN3C(=CSC3=N2)C(=O)O |
Origin of Product |
United States |
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